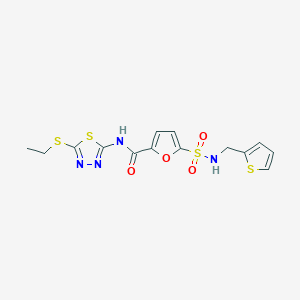
3-(4-Bromobutyl)-6-methylpyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromobutyl)-6-methylpyrimidin-4-one, also known as BBMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBMP is a pyrimidine derivative that has a bromobutyl group attached to its third position, making it a unique compound with specific properties.
作用機序
The mechanism of action of 3-(4-Bromobutyl)-6-methylpyrimidin-4-one is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are essential for cell growth and division. This compound has been shown to inhibit the activity of DNA polymerase, which is involved in DNA replication, and tubulin, which is involved in cell division. This compound may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. At high concentrations, this compound has been shown to induce oxidative stress and DNA damage, leading to cell death. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
3-(4-Bromobutyl)-6-methylpyrimidin-4-one has several advantages for lab experiments, including its high purity, stability, and reproducibility. This compound can be easily synthesized in large quantities and can be stored for long periods without degradation. However, this compound also has some limitations for lab experiments, including its low solubility in water and some organic solvents, which may affect its bioavailability and toxicity. This compound may also interact with other compounds in the experimental system, leading to false-positive or false-negative results.
将来の方向性
There are several future directions for the research on 3-(4-Bromobutyl)-6-methylpyrimidin-4-one, including the optimization of its synthesis method, the identification of its specific targets and mechanisms of action, the evaluation of its toxicity and pharmacokinetics, and the development of its applications in medicine, agriculture, and material science. This compound may also be used as a scaffold for the synthesis of novel compounds with improved properties and activities. The research on this compound has the potential to contribute to the development of new therapies and technologies for various fields.
合成法
The synthesis of 3-(4-Bromobutyl)-6-methylpyrimidin-4-one can be achieved through various methods, including the reaction of 3-aminopyridine with 4-bromobutyl chloride in the presence of a base or the reaction of 3-cyano-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 4-bromobutylamine. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
科学的研究の応用
3-(4-Bromobutyl)-6-methylpyrimidin-4-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. In agriculture, this compound has been used as a plant growth regulator to enhance crop yield and quality. In material science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors.
特性
IUPAC Name |
3-(4-bromobutyl)-6-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-8-6-9(13)12(7-11-8)5-3-2-4-10/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRPBJZUZYPPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Hydroxy-5-azaspiro[3.5]nonan-6-one](/img/structure/B2646149.png)
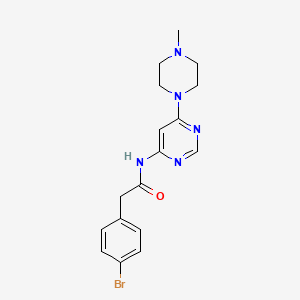
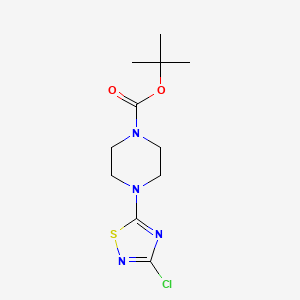
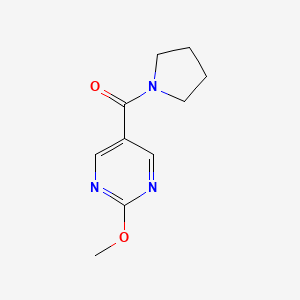

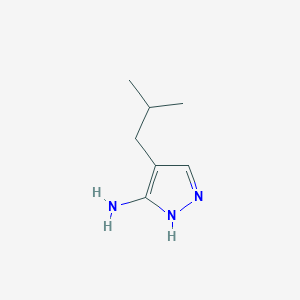

![6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine](/img/structure/B2646161.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2646162.png)

![N-isopropyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2646165.png)
